molecular formula C16H17ClN4OS B5633037 (1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5633037
M. Wt: 348.9 g/mol
InChI Key: PRILBTIFMASDSH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds, such as the one , often involves multi-step chemical reactions including aminomethylation and cyclization processes. For instance, aminomethylation of certain precursors with primary amines and formaldehyde can lead to the formation of diazabicyclo[3.3.1]nonane derivatives, which are structurally similar to the target compound (Dotsenko et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using X-ray crystallography and NMR spectroscopy. These techniques can reveal the arrangement of atoms within the molecule and provide insights into its three-dimensional conformation, which is crucial for understanding its reactivity and interaction with other molecules (Cadenas‐Pliego et al., 1993).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo[3.3.1]nonane derivatives involves transformations that can lead to the formation of new functional groups and molecular frameworks. For example, the introduction of nitro groups or the formation of adducts with borane can significantly alter the molecule's properties and reactivity (Kuznetsov et al., 1990).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c17-14-5-4-13(23-14)15(22)21-9-11-2-3-12(21)10-20(8-11)16-18-6-1-7-19-16/h1,4-7,11-12H,2-3,8-10H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRILBTIFMASDSH-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)C3=CC=C(S3)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC=C(S3)Cl)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

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